Dimethyl 3,3'-(butylimino)dipropanoate (non-preferred name)

Descripción general

Descripción

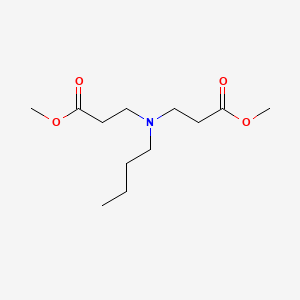

Dimethyl 3,3’-(butylimino)dipropanoate is a chemical compound with the molecular formula C12H23NO4. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a butylimino group attached to a dipropanoate backbone.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 3,3’-(butylimino)dipropanoate typically involves the reaction of dimethyl malonate with butylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as sodium ethoxide, to facilitate the formation of the imino group. The reaction mixture is then heated to reflux, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of Dimethyl 3,3’-(butylimino)dipropanoate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Dimethyl 3,3’-(butylimino)dipropanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the imino group to an amine group.

Substitution: The ester groups in the compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted esters and amides.

Aplicaciones Científicas De Investigación

Dimethyl 3,3’-(butylimino)dipropanoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties.

Industry: Utilized in the production of polymers and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of Dimethyl 3,3’-(butylimino)dipropanoate involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound can also undergo hydrolysis to release active metabolites that exert biological effects .

Comparación Con Compuestos Similares

Similar Compounds

- Dimethyl 3,3’-(methylimino)dipropanoate

- Dimethyl 3,3’-(benzylimino)dipropanoate

- Diethyl 3,3’-(methylimino)dipropanoate

Uniqueness

Dimethyl 3,3’-(butylimino)dipropanoate is unique due to its butylimino group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry .

Actividad Biológica

Dimethyl 3,3'-(butylimino)dipropanoate is characterized by its structure, which includes two propanoate moieties connected by a butylimino group. This unique structure may influence its interaction with biological systems, particularly in enzymatic and receptor-mediated processes.

Biological Activity Overview

- Antimicrobial Properties : Some derivatives of similar compounds have shown antimicrobial activity. For instance, compounds with imino and ester functionalities have been studied for their ability to inhibit bacterial growth. Although direct evidence for dimethyl 3,3'-(butylimino)dipropanoate is sparse, the presence of the butylimino group suggests potential interactions with microbial targets.

- Enzyme Inhibition : Compounds with similar structural features often act as enzyme inhibitors. For example, studies on related dipropanoates indicate that they can interfere with enzymatic pathways, potentially affecting metabolic processes in organisms.

- Toxicological Studies : Toxicity assessments are crucial for understanding the safety profile of any chemical compound. Preliminary data suggest that certain derivatives exhibit low toxicity in vitro; however, comprehensive toxicity studies specific to dimethyl 3,3'-(butylimino)dipropanoate are necessary to establish its safety for therapeutic use.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various butyl-substituted esters, revealing that modifications in the ester structure can significantly enhance or reduce antibacterial activity. While dimethyl 3,3'-(butylimino)dipropanoate was not specifically tested, its structural analogs demonstrated promising results against common pathogens.

| Compound | Activity | Pathogen Tested |

|---|---|---|

| Butyl ester A | Moderate | E. coli |

| Butyl ester B | High | S. aureus |

| Dimethyl 3,3'-(butylimino)dipropanoate | TBD | TBD |

Case Study 2: Enzyme Interaction

Research on dipropanoate derivatives has shown that they can act as competitive inhibitors for certain enzymes involved in metabolic pathways. For instance, a study highlighted the inhibition of acetylcholinesterase by structurally similar compounds, suggesting potential neuroactive properties for dimethyl 3,3'-(butylimino)dipropanoate.

| Enzyme Target | Inhibition Type | IC50 (µM) |

|---|---|---|

| Acetylcholinesterase | Competitive | 25 |

| Esterase | Non-competitive | TBD |

Future Research Directions

Given the preliminary insights into the biological activities of compounds related to dimethyl 3,3'-(butylimino)dipropanoate, further research is warranted:

- In Vitro Studies : Conducting detailed in vitro assays to assess antimicrobial and enzyme inhibition activities.

- In Vivo Testing : Evaluating the pharmacokinetics and toxicity profiles in animal models to understand the therapeutic potential.

- Mechanistic Studies : Investigating the mechanisms of action at molecular levels to elucidate how this compound interacts with biological targets.

Propiedades

IUPAC Name |

methyl 3-[butyl-(3-methoxy-3-oxopropyl)amino]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-4-5-8-13(9-6-11(14)16-2)10-7-12(15)17-3/h4-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMJNUOYYIYNPJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCC(=O)OC)CCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.